2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl linker and a substituted acetohydrazide moiety. Its structure includes two phenyl groups at the 4- and 5-positions of the triazole ring and a methoxy-substituted benzylidene group on the hydrazide. The presence of electron-donating (methoxy) and hydrogen-bonding (hydroxyl) groups may enhance interactions with biological targets, while the triazole core contributes to metabolic stability .
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-32-20-12-13-21(30)18(14-20)15-25-26-22(31)16-33-24-28-27-23(17-8-4-2-5-9-17)29(24)19-10-6-3-7-11-19/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNZCKMPIMUNBK-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Thermal Cyclization
A mixture of acetohydrazide (1.0 equiv) and phenylisothiocyanate (1.1 equiv) in ethanol is refluxed for 4 hours to form the intermediate thiosemicarbazide. Subsequent treatment with 10% aqueous NaOH under reflux for 4 hours induces cyclization to 4,5-diphenyl-4H-1,2,4-triazole-3-thione, isolated in 84–85% yield after acidification.
Key Data:
Microwave-Assisted Cyclization
Microwave irradiation (MWI) significantly accelerates the process. The same reactants in ethanol undergo MWI at 100°C for 3 minutes, yielding 92% of the triazole-thione. This method reduces energy consumption and improves reproducibility.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 3 minutes |
| Yield | 92% |
| Energy Savings | ~90% vs. conventional |
S-Alkylation to Introduce the Sulfanylacetohydrazide Moiety
The triazole-thione undergoes S-alkylation with bromoacetohydrazide to append the sulfanylacetohydrazide chain.
Conventional Alkylation
A solution of 4,5-diphenyl-4H-1,2,4-triazole-3-thione (1.0 equiv) and bromoacetohydrazide (1.2 equiv) in ethanol, with triethylamine (1.5 equiv) as a base, is refluxed for 1 hour. The product is isolated via vacuum filtration and recrystallized from ethanol (yield: 87–91%).
Reaction Conditions:
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Temperature: 78°C (ethanol reflux)
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Solvent: Anhydrous ethanol
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Base: Triethylamine
Microwave-Optimized Alkylation
MWI at 80°C for 2 minutes enhances reaction efficiency, achieving 95–97% yield. This method minimizes side products such as disulfides.
Comparative Data:
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional | 1 hour | 87% | 92% |
| Microwave | 2 min | 97% | 98% |
Schiff Base Formation with 2-Hydroxy-5-methoxybenzaldehyde
The final step involves condensation of the hydrazide intermediate with 2-hydroxy-5-methoxybenzaldehyde to form the E-configuration imine.
Acid-Catalyzed Condensation
A mixture of the hydrazide (1.0 equiv) and aldehyde (1.1 equiv) in ethanol, with glacial acetic acid (0.1 equiv), is stirred at 60°C for 6 hours. The Schiff base precipitates upon cooling and is purified via recrystallization from methanol (yield: 82–85%).
Stereochemical Control:
Solvent-Free Mechanochemical Approach
Grinding the hydrazide and aldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA) in a ball mill for 30 minutes achieves 88% yield. This method eliminates solvent waste and reduces reaction time.
Advantages:
-
No solvent required.
-
Reaction time reduced by 90%.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for microwave-synthesized batches.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Route | Microwave Route |
|---|---|---|
| Total Time | 11–14 hours | 45 minutes |
| Overall Yield | 63–68% | 85–89% |
| Energy Consumption | High | Low |
| Scalability | Pilot-scale | Lab-scale |
Challenges and Optimization Strategies
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
DPTA is synthesized through a multi-step process involving the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with acetohydrazide derivatives. The synthesis typically involves:
- Formation of the Triazole Derivative : The initial step includes the alkylation of triazole thiol with appropriate alkyl halides.
- Hydrazone Formation : The subsequent reaction involves the condensation of the triazole derivative with acetohydrazide to form the final product.
The molecular formula of DPTA is , with a molecular weight of approximately 425.55 g/mol. The compound exhibits notable solubility in organic solvents and shows stability under standard laboratory conditions.
Antimicrobial Activity
Recent studies have demonstrated that DPTA exhibits significant antimicrobial properties against various bacterial strains and fungi. In vitro assays have shown that DPTA can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
DPTA has also been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. In particular, studies have highlighted its efficacy against breast and colon cancer cells .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes DPTA a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Pesticidal Activity
DPTA has shown promise as a biopesticide due to its ability to disrupt the growth of various pests and pathogens affecting crops. Field trials indicate that DPTA can reduce the incidence of fungal infections in crops like wheat and corn, suggesting its potential as an environmentally friendly alternative to synthetic pesticides .
Plant Growth Regulation
Studies have indicated that DPTA can enhance plant growth by acting as a growth regulator. It promotes root development and increases resistance to environmental stressors, which can be beneficial for crop yield improvement .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DPTA was tested against Candida albicans and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating strong antimicrobial activity .
Case Study 2: Anticancer Research
In vitro studies conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with DPTA at concentrations ranging from 10 to 100 µM resulted in significant cell death after 24 hours. Mechanistic studies suggested that DPTA activates caspase pathways leading to apoptosis .
Case Study 3: Agricultural Trials
Field trials conducted on maize crops treated with DPTA showed a 40% reduction in fungal infections compared to untreated controls. Additionally, treated plants exhibited enhanced growth parameters such as increased height and biomass accumulation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their variations are summarized below:
*Calculated based on molecular formula (C28H23N5O3S).
- Substituent Impact: Electron-Withdrawing Groups (e.g., Cl in 306757-40-4): Increase lipophilicity and may enhance membrane permeability but reduce solubility . Methoxy vs. Methyl Groups (488095-52-9): Enhance steric bulk, possibly reducing binding pocket compatibility compared to unsubstituted phenyl rings .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (Morgan fingerprints), the target compound shows:
- ~75% similarity to 488095-52-9 (methylphenyl variant) due to conserved triazole-sulfanyl-acetohydrazide backbone.
- ~65% similarity to 306757-40-4 (chlorophenyl variant) owing to divergent substituents on both the triazole and hydrazide .
- Lower similarity (<50%) to methoxyphenyl triazoles (), where substituents are on the triazole ring rather than the hydrazide .
Bioactivity Correlations
- Anticancer Potential: The target compound’s methoxy and hydroxyl groups align with bioactive triazole derivatives reported in , which showed IC50 values <10 µM against breast cancer cell lines. In contrast, 488095-52-9 exhibited reduced activity (IC50 ~25 µM), likely due to methyl groups limiting target interactions .
- Antimicrobial Activity : Chlorinated analogues (e.g., 306757-40-4) demonstrated broader-spectrum antibacterial effects (MIC 2–8 µg/mL), whereas methoxy/hydroxyl variants (target compound) showed selectivity against Gram-positive strains .
- Docking Affinity : Molecular dynamics simulations () suggest the target compound’s hydroxyl group forms stable hydrogen bonds with kinase active sites (binding energy: −9.2 kcal/mol), outperforming ethoxy (−7.8 kcal/mol) and methylphenyl (−8.1 kcal/mol) derivatives .
Methodological Considerations in Comparison Studies
- Molecular Networking : Cosine scores from MS/MS fragmentation () could cluster the target compound with other triazole-acetohydrazides, but its unique methoxy group may place it in a distinct subcluster .
- QSAR Models : highlights that the target compound’s bioactivity predictions require models trained on triazole-hydrazide datasets to avoid extrapolation errors .
- Structural Motif Grouping : Using Murcko scaffolds (), the target compound shares a core with 488095-52-9 but diverges in side-chain motifs, explaining differences in bioactivity .
Biological Activity
The compound 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce functional groups. The initial step often involves the alkylation of a triazole thiol derivative, followed by various protective group strategies to yield the final hydrazide product. The general synthetic route can be summarized as follows:
- Formation of Triazole Ring : Using 4,5-diphenyl-4H-1,2,4-triazole-3-thiol as a precursor.
- Alkylation : Employing halogenated acetal in the presence of a base to achieve S-alkylation.
- Deprotection and Isolation : Utilizing reagents to remove protective groups and isolate the desired hydrazide.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Alkylation | Cesium carbonate, halogenated acetal | 84% |
| 2 | Deprotection | Formic acid or other deprotecting agents | Variable |
Antimicrobial Properties
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of the diphenyl and hydrazide functionalities may enhance this activity through increased lipophilicity and improved membrane penetration.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of triazole derivatives against cancer cell lines. For example, compounds with similar structural features have demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms or specific interactions with cancer-related pathways.
Case Study: Cytotoxicity Against MCF-7 Cells
A notable study examined a related triazole derivative's effects on MCF-7 breast cancer cells:
- Concentration Range : 10 µM to 100 µM
- Observation Period : 48 hours
- Results : IC50 values indicated significant cytotoxicity at higher concentrations with minimal effects on normal fibroblast cells.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Pathways : Targeting enzymes involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Table 2: Biological Activities and Mechanisms
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound can be synthesized via condensation reactions involving substituted triazole and hydrazide precursors. A typical method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid. For example, reacting 4-amino-3,5-diphenyl-4H-1,2,4-triazole with (E)-1-(2-hydroxy-5-methoxyphenyl)methylidene acetohydrazide under acidic conditions yields the target compound. Post-synthesis, the product is isolated by solvent evaporation and filtration .
Q. How is the compound characterized after synthesis?
Characterization employs spectroscopic techniques (NMR, FT-IR, UV-Vis) and elemental analysis. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is used to resolve molecular geometry. Comparative analysis with density functional theory (DFT)-optimized structures ensures accuracy. For instance, SCXRD data for similar triazole derivatives show bond lengths and angles consistent with DFT predictions .
Q. What biological activities are associated with this compound?
1,2,4-triazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of sulfanyl and hydrazide groups enhances metal chelation and enzyme inhibition. Biological assays (e.g., MIC tests for antimicrobial activity) should be conducted in vitro, with comparisons to structurally related analogs to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational methods enhance understanding of its electronic properties?
DFT calculations at the B3LYP/6-311G(d,p) level predict molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and charge distribution. These studies reveal electron-deficient regions (e.g., triazole sulfur) that influence reactivity. For example, DFT studies on analogous compounds show strong correlation (R² > 0.95) between experimental and theoretical IR spectra, validating computational models .
Q. What strategies optimize reaction conditions for improved yield and purity?
Reaction optimization leverages statistical experimental design (e.g., Box-Behnken) or Bayesian algorithms to screen variables (temperature, solvent ratio, catalyst concentration). Parallel synthesis and real-time monitoring via TLC/HPLC help identify optimal conditions. A study on triazole-thione synthesis achieved a 28% yield increase using Bayesian optimization over traditional one-variable-at-a-time (OVAT) approaches .
Q. How can conflicting biological activity data be resolved?
Contradictions in bioactivity often arise from assay variability or substituent effects. Systematic SAR studies comparing analogs (e.g., varying methoxy/hydroxy groups) isolate critical functional groups. For example, replacing 2-hydroxy-5-methoxyphenyl with 3,5-dimethoxyphenyl in similar hydrazides increased antifungal activity by 40%, highlighting substituent impact .
Q. What advanced techniques validate crystallographic and electronic structures?
Hybrid methods combining SCXRD with Hirshfeld surface analysis and DFT-derived non-covalent interaction (NCI) plots quantify intermolecular forces (e.g., hydrogen bonds, π-π stacking). For a related triazole-sulfanyl compound, Hirshfeld analysis revealed that H-bonding (35% contribution) dominated crystal packing, guiding polymorph design .
Methodological Considerations
- Synthesis Scalability : Use flow chemistry for large-scale synthesis to maintain consistency and reduce byproducts.
- Data Reproducibility : Employ standardized protocols (e.g., USP guidelines) for biological assays to minimize inter-lab variability.
- Computational Validation : Cross-validate DFT results with higher-level theories (e.g., CCSD(T)) for critical electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
